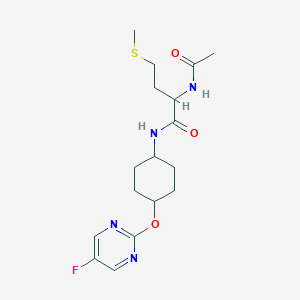

2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide

Beschreibung

2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide is a synthetic small molecule characterized by a cyclohexyl backbone substituted with a 5-fluoropyrimidin-2-yloxy group at the 4-position. The molecule also features an acetamido group at position 2 and a methylthio moiety at position 4 of the butanamide chain.

Eigenschaften

IUPAC Name |

2-acetamido-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN4O3S/c1-11(23)21-15(7-8-26-2)16(24)22-13-3-5-14(6-4-13)25-17-19-9-12(18)10-20-17/h9-10,13-15H,3-8H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKJBLHHNJSUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Pyrimidine vs. Pyridine: The target compound substitutes the 5-fluoropyrimidin-2-yloxy group for a pyridin-2-yloxy group in the analog.

- Impact on Pharmacokinetics : Fluorinated pyrimidines generally exhibit higher metabolic stability compared to pyridines due to reduced susceptibility to oxidative metabolism.

Table 1: Key Structural and Hypothesized Pharmacological Differences

| Feature | Target Compound | Analog (Pyridine Substituent) |

|---|---|---|

| Aromatic Heterocycle | 5-fluoropyrimidin-2-yloxy (electron-deficient, fluorinated) | Pyridin-2-yloxy (non-fluorinated) |

| Molecular Weight (g/mol) | ~423.5 (estimated) | ~386.4 (estimated) |

| LogP (Predicted) | ~2.8 (higher lipophilicity due to fluorine) | ~2.3 |

| Metabolic Stability | Likely enhanced (fluorine reduces CYP450-mediated oxidation) | Moderate (pyridine susceptible to oxidation) |

Comparison with Piperazine-Substituted Cyclohexylamine Derivatives

Structural Context: The European patent application () describes compounds like tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) and its analogs. While these share the (1r,4r)-cyclohexyl scaffold, their substituents differ significantly:

- Functional Groups: The patent compounds feature dibenzylamino and piperazine groups, whereas the target compound has acetamido, methylthio, and fluoropyrimidine moieties.

- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to the multi-step reductive amination and protecting-group strategies described in the patent .

Pharmacological Implications :

- Piperazine derivatives often target GPCRs or neurotransmitter receptors, while the target compound’s fluoropyrimidine group suggests kinase or enzyme inhibition.

- The methylthio group in the target compound may increase lipophilicity, enhancing membrane permeability compared to polar piperazine substituents.

Comparison with Phenoxyacetamido-Hexanamide Derivatives

Structural Overview: Compounds m, n, and o from Pharmacopeial Forum () feature phenoxyacetamido groups and tetrahydropyrimidinyl moieties. While these share amide linkages with the target compound, their hexanamide backbones and dimethylphenoxy groups diverge significantly.

Functional Group Analysis :

- Amide Linkages : Both compound classes utilize amide bonds, but the target compound’s acetamido group may confer greater conformational rigidity.

Research Findings and Trends

- Fluoropyrimidine Advantage : Fluorine in the pyrimidine ring is associated with improved target affinity and oral bioavailability in kinase inhibitors, as seen in FDA-approved drugs like 5-fluorouracil derivatives .

- Methylthio Moieties : The methylthio group in the butanamide chain may enhance solubility and reduce plasma protein binding compared to bulkier alkylthio groups.

- Stereochemical Considerations : The (1r,4r)-cyclohexyl configuration in the target compound likely optimizes spatial orientation for target binding, a feature also critical in the patent compounds’ activity .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. Key steps include:

- Temperature Control : Reactions often proceed at 0–5°C during reagent addition to minimize side reactions (e.g., TBTU coupling in ).

- Solvent Selection : Polar aprotic solvents like DMF or DCM enhance reactivity for amide bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

- Monitoring : TLC (hexane:ethyl acetate, 9:3 v/v) ensures reaction completion .

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : H/C NMR (DMSO-) identifies key protons (e.g., acetamide NH at δ 10.08 ppm, aromatic protons at δ 7.75–6.91 ppm) .

- Mass Spectrometry : LC-MS (e.g., m/z 376.0 [M+H]) confirms molecular weight .

- HPLC : Purity assessment (>95%) under gradient conditions (C18 column, acetonitrile/water) .

Q. How can solubility and stability be systematically evaluated for in vitro assays?

Methodological Answer:

- Solubility : Use the shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .

- Stability : Incubate in buffer (pH 1.2–7.4) or plasma at 37°C, then analyze degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) alongside enzymatic assays .

- Meta-Analysis : Compare datasets from structurally related compounds (e.g., pyrido[3,4-d]pyrimidines in vs. thieno[3,2-d]pyrimidines in ).

Q. How are in vivo pharmacokinetic (PK) studies designed for this compound?

Methodological Answer:

Q. What computational tools predict target binding and off-target risks?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT) to map interactions with kinase domains .

- Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., CYP inhibition, hERG liability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.